molecular formula C11H18O4 B1365150 Diethyl 2-(cyclopropylmethyl)malonate

Diethyl 2-(cyclopropylmethyl)malonate

Cat. No. B1365150
M. Wt: 214.26 g/mol
InChI Key: SXDDUXFBXCFQSS-UHFFFAOYSA-N
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Patent
US09351955B2

Procedure details

A solution of NaOEt in EtOH (2.7 M, 2.6 mL, 6.9 mmol) is cooled at 0° C. and diethylmalonate (0.95 mL, 6.2 mmol) is added with another 1.5 mL of EtOH. Bromo methyl cyclopropane (0.67 mL, 6.9 mmol) is subsequently added. The resulting mixture is allowed to reach room temperature and stirred overnight. The mixture is then quenched with water and extracted with ether. The organic phase is dried and evaporated to give the desired product that is used as such.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].C([C:7]([CH2:14][CH3:15])([C:11]([O-:13])=O)[C:8]([O-:10])=[O:9])C.Br[CH2:17][CH:18]1CC1.[CH3:21][CH2:22]O>>[CH2:2]([O:3][C:11](=[O:13])[CH:7]([CH2:14][CH:15]1[CH2:22][CH2:21]1)[C:8]([O:10][CH2:17][CH3:18])=[O:9])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
BrCC1CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The mixture is then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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